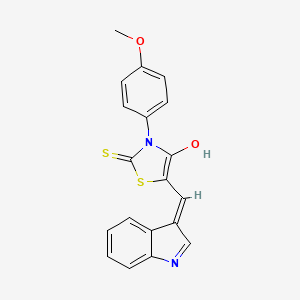
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects. A-836,339 has been extensively studied for its potential applications in scientific research.
作用机制
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide can increase the levels of endocannabinoids, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors, which are located throughout the body and are involved in regulating various physiological processes.
Biochemical and Physiological Effects
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoids can lead to various physiological effects, such as pain reduction, anti-inflammatory effects, and modulation of mood and anxiety.
实验室实验的优点和局限性
One advantage of using N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide in lab experiments is its specificity for FAAH inhibition. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been shown to be highly selective for FAAH and does not affect other enzymes or receptors. This specificity allows for more precise studies of the role of endocannabinoids in various physiological processes.
One limitation of using N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide in lab experiments is its potential for off-target effects. Although N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide is highly selective for FAAH, there is still a possibility that it may interact with other enzymes or receptors, leading to unintended effects. Careful dose-response studies and control experiments are necessary to minimize these potential off-target effects.
未来方向
There are several future directions for research on N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide. One area of research is the development of more potent and selective FAAH inhibitors. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has shown promising results in animal models, but its efficacy and safety in humans are still unknown. Developing more potent and selective FAAH inhibitors may lead to more effective treatments for pain, anxiety, and other conditions.
Another area of research is the role of endocannabinoids in various physiological processes. Endocannabinoids have been shown to play a role in pain, mood, appetite, and other processes, but their exact mechanisms of action are still not fully understood. Studying the effects of FAAH inhibitors like N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide on endocannabinoid signaling may provide new insights into these processes.
Conclusion
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide is a synthetic compound that belongs to the class of FAAH inhibitors. It has been extensively studied for its potential applications in scientific research, particularly in the areas of pain management and anxiety and depression. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide works by inhibiting FAAH, which can increase the levels of endocannabinoids and lead to potential therapeutic effects. Although N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has shown promising results in animal models, further research is needed to determine its efficacy and safety in humans. Developing more potent and selective FAAH inhibitors and studying the role of endocannabinoids in various physiological processes are important future directions for research on N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide.
合成方法
The synthesis of N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide involves several steps, starting from the reaction of 5-bromo-2-furoic acid with N-ethyl-N-(1-methylbutyl)amine to form the corresponding amide. This amide is then reacted with lithium diisopropylamide and tert-butyl acetylene to form the alkyne intermediate. The alkyne intermediate is then reacted with lithium hydroxide and 3-chloro-3-methyl-1-butyne to form the final product, N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide.
科学研究应用
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been studied for its potential applications in various areas of scientific research. One of the main areas of research is pain management. Studies have shown that inhibition of FAAH can increase the levels of endocannabinoids, which can reduce pain and inflammation. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been shown to be effective in reducing pain in animal models of various types of pain, including neuropathic pain and inflammatory pain.
Another area of research is anxiety and depression. Endocannabinoids have been shown to play a role in regulating mood and anxiety. Inhibition of FAAH can increase the levels of endocannabinoids, which can have anxiolytic and antidepressant effects. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been shown to be effective in reducing anxiety and depression-like behaviors in animal models.
属性
IUPAC Name |
N-ethyl-5-(3-hydroxy-3-methylbut-1-ynyl)-N-pentan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-6-8-13(3)18(7-2)16(19)15-10-9-14(21-15)11-12-17(4,5)20/h9-10,13,20H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFUOUJRXCFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N(CC)C(=O)C1=CC=C(O1)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)
![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)

![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)